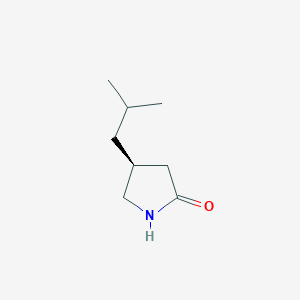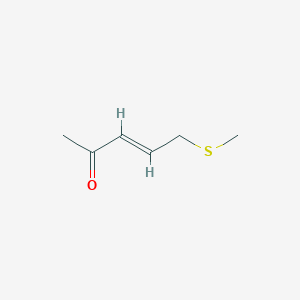
(E)-5-methylsulfanylpent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-methylsulfanylpent-3-en-2-one, also known as 3-methylthio-1-penten-4-one or Methional, is a natural organic compound with a sulfur-containing group. It is commonly used as a flavoring agent in the food industry due to its strong aroma and flavor. However, this compound has also gained attention in scientific research for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Methional is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, which can lead to various physiological effects.
Biochemical And Physiological Effects
Methional has been shown to have various biochemical and physiological effects. In the food industry, it is known for its strong aroma and flavor. In medicine, it has been shown to have antioxidant and anti-inflammatory properties, as well as potential anti-cancer and neuroprotective effects. In agriculture, it has been shown to have insect-repelling properties.
Advantages And Limitations For Lab Experiments
One advantage of Methional in lab experiments is its strong aroma and flavor, which can make it useful in sensory studies. However, one limitation is that it may be difficult to work with due to its strong odor.
Future Directions
There are many potential future directions for research on Methional. Some possible areas of study include:
1. Further investigation into its potential anti-cancer properties and its use as a chemotherapeutic agent.
2. Research on its potential use in the treatment of Alzheimer's disease.
3. Investigation into its potential use as a natural insecticide in agriculture.
4. Further study of its antioxidant and anti-inflammatory properties.
5. Research on its potential use in sensory studies in the food industry.
In conclusion, Methional is a natural organic compound with a strong aroma and flavor that has gained attention in scientific research for its potential applications in various fields. It has been studied for its potential use in the food industry, medicine, and agriculture, and has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
Methional can be synthesized through various methods, including the reaction of 3-methyl-2-butanone with hydrogen sulfide in the presence of a catalyst, or the reaction of 3-methyl-2-buten-1-ol with sulfuric acid. Another method involves the reaction of 3-methyl-2-butanone with sodium sulfide and sulfuric acid.
Scientific Research Applications
Methional has been studied for its potential applications in various fields, including food science, medicine, and agriculture. In the food industry, it is commonly used as a flavoring agent in products such as baked goods, dairy products, and beverages. It has also been studied for its potential antioxidant and anti-inflammatory properties.
In medicine, Methional has been studied for its potential use in cancer treatment. Research has shown that it may have anti-cancer properties and could potentially be used as a chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.
In agriculture, Methional has been studied for its potential use as a natural insecticide. Research has shown that it may be effective in repelling insects such as mosquitoes and fruit flies.
properties
CAS RN |
113681-61-1 |
|---|---|
Product Name |
(E)-5-methylsulfanylpent-3-en-2-one |
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
(E)-5-methylsulfanylpent-3-en-2-one |
InChI |
InChI=1S/C6H10OS/c1-6(7)4-3-5-8-2/h3-4H,5H2,1-2H3/b4-3+ |
InChI Key |
ISYPMKKIGZOINV-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/CSC |
SMILES |
CC(=O)C=CCSC |
Canonical SMILES |
CC(=O)C=CCSC |
synonyms |
3-Penten-2-one, 5-(methylthio)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



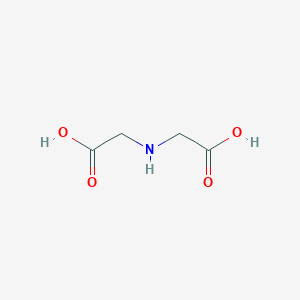
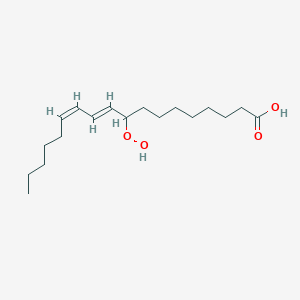
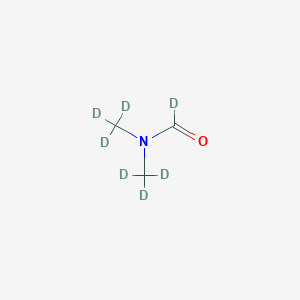
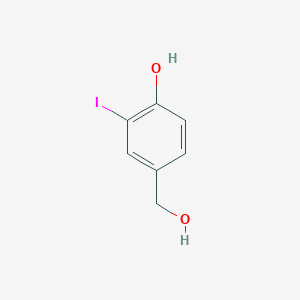
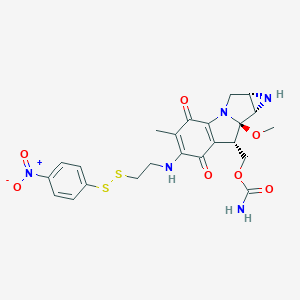
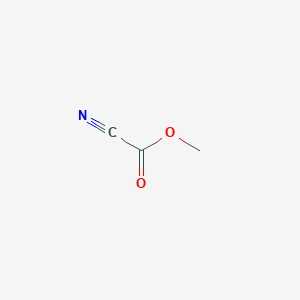
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)
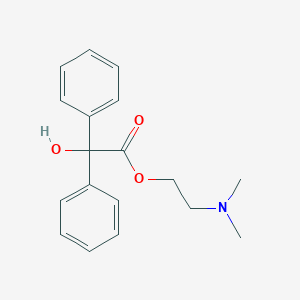
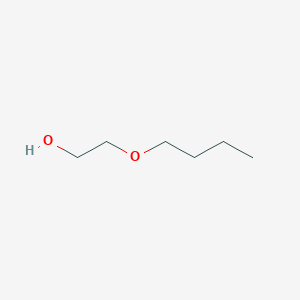
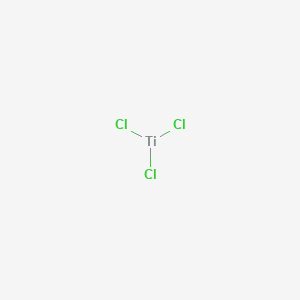
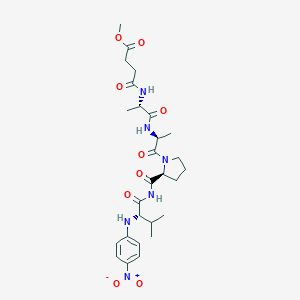
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
